Imidazoleacetic acid riboside

Catalog No.
S581635
CAS No.
29605-99-0
M.F
C10H14N2O6
M. Wt
258.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Imidazoleacetic acid riboside

CAS Number

29605-99-0

Product Name

Imidazoleacetic acid riboside

IUPAC Name

2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazol-4-yl]acetic acid

Molecular Formula

C10H14N2O6

Molecular Weight

258.23 g/mol

InChI

InChI=1S/C10H14N2O6/c13-3-6-8(16)9(17)10(18-6)12-2-5(11-4-12)1-7(14)15/h2,4,6,8-10,13,16-17H,1,3H2,(H,14,15)/t6-,8-,9-,10-/m1/s1

InChI Key

AHPWEWASPTZMEK-PEBGCTIMSA-N

SMILES

Array

Synonyms

IAA-R, imidazoleacetic acid riboside, ribosylimidazole acetic acid, ribosylimidazole-4-acetic acid

Canonical SMILES

C1=C(N=CN1C2C(C(C(O2)CO)O)O)CC(=O)O

Isomeric SMILES

C1=C(N=CN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CC(=O)O

(1-Ribosylimidazole)-4-acetate is a 1-ribosylimidazole.
Imidazoleacetic acid riboside has been reported in Caenorhabditis elegans with data available.
metabolite of imidazole acetic acid

Imidazoleacetic acid riboside (CAS 29605-99-0) is a highly specialized, terminal urinary metabolite of histamine, formed when diamine oxidase (DAO) oxidizes histamine to imidazoleacetic acid, which is subsequently conjugated with a ribosyl moiety at the C-1 position [1]. In modern procurement and analytical workflows, it serves as an indispensable reference standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-resolution metabolomics[2]. Because it represents a stable, time-integrated biomarker of histamine turnover, it is prioritized by diagnostic developers and pharmacokinetic researchers over transient parent amines for accurate physiological quantification .

Generic substitution with parent histamine or unconjugated imidazoleacetic acid (IAA) fundamentally fails in quantitative metabolic assays . Histamine itself possesses an extremely short in vivo half-life (minutes), making it highly unreliable for capturing systemic turnover or chronic mast cell activation [1]. Conversely, substituting with unconjugated IAA ignores the extensive in vivo C-1 ribosylation that occurs prior to renal excretion. Because the ribosyl group shifts the exact mass from 126.04 Da (IAA) to 258.085 Da (IAA-riboside) and drastically alters chromatographic retention on reverse-phase columns (e.g., HSS T3), using unconjugated IAA as a calibration standard will result in severe under-quantification of the true histamine metabolic flux [2].

LC-MS/MS Mass Resolution and Chromatographic Calibration

In untargeted and targeted metabolomics, the presence of the ribosyl moiety fundamentally alters the molecule's mass spectrometric signature. Imidazoleacetic acid riboside presents an exact monoisotopic mass of 258.085 Da, completely separating its Multiple Reaction Monitoring (MRM) transitions from unconjugated imidazoleacetic acid [1]. This +132.04 Da mass shift prevents cross-talk and ensures accurate peak integration in complex biofluid matrices [2].

Evidence DimensionExact Monoisotopic Mass
Target Compound Data258.085 Da
Comparator Or BaselineUnconjugated Imidazoleacetic acid (126.04 Da)
Quantified Difference+132.04 Da mass shift due to C-1 ribosylation
ConditionsLC-HRMS and UHPLC-Q-Exactive workflows

Procurement of the exact riboside standard is mandatory to establish accurate calibration curves and prevent false-negative quantification of histamine metabolites.

Diagnostic Window for Histamine Turnover

For clinical and pharmacokinetic assay development, biomarker stability is paramount. While parent histamine is rapidly degraded in circulation with a half-life of roughly 1 to 2 minutes, imidazoleacetic acid riboside accumulates as a stable terminal product in urine . This allows for a 24-hour integrated measurement of metabolic flux, providing a vastly superior diagnostic window compared to the acute, transient spikes of the parent amine [1].

Evidence DimensionDiagnostic capture window / Biological stability
Target Compound DataStable terminal accumulation in 24-hour biofluids
Comparator Or BaselineParent Histamine (<5 minute plasma half-life)
Quantified DifferenceExtends the measurable diagnostic window from minutes to hours/days
ConditionsIn vivo metabolic tracking and biofluid sampling

Diagnostic assay developers must procure the riboside to achieve reliable, reproducible readouts of systemic mast cell activation and histamine clearance.

Enzymatic Pathway Specificity (DAO vs. HNMT)

Histamine degradation is bifurcated into two primary pathways: methylation via Histamine N-methyltransferase (HNMT) and oxidation via Diamine Oxidase (DAO). Imidazoleacetic acid riboside is exclusively generated downstream of the DAO pathway . By quantifying this specific riboside rather than total histamine or N-methylimidazoleacetic acid (which tracks HNMT), researchers can isolate and measure the exact ~25-30% metabolic flux driven by DAO[1].

Evidence DimensionEnzymatic pathway tracking specificity
Target Compound Data100% specific to the Diamine Oxidase (DAO) oxidation axis
Comparator Or BaselineN-methylimidazoleacetic acid (Specific to the HNMT methylation axis)
Quantified DifferenceEnables absolute differentiation of the DAO-driven flux from the HNMT-driven flux
ConditionsPharmacogenomic screening and enzymatic activity assays

Essential for researchers evaluating DAO inhibitors or genetic polymorphisms, ensuring the correct metabolic axis is quantified.

LC-MS/MS Clinical Metabolomics and Diagnostic Assay Calibration

Because it is the stable terminal excretory product, imidazoleacetic acid riboside is the required analytical standard for quantifying urinary histamine turnover in patients with suspected mastocytosis, anaphylaxis, or allergic rhinitis [1].

Diamine Oxidase (DAO) Activity and Pharmacogenomic Screening

In studies evaluating DAO inhibitors, DAO supplementation, or single-nucleotide polymorphisms (SNPs) affecting DAO activity, this compound serves as the definitive downstream biomarker to validate enzymatic flux [2].

Gut Microbiota and Metabolic Syndrome Biomarker Panels

Recent high-coverage LC-HRMS metabolomics have identified imidazoleacetic acid riboside as a key microbiota-dependent biomarker for Type-2 Diabetes screening, necessitating pure standards for panel validation and large-scale population screening[3].

Physical Description

Solid

XLogP3

-2.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

258.08518617 Da

Monoisotopic Mass

258.08518617 Da

Heavy Atom Count

18

Other CAS

29605-99-0

Wikipedia

(1-Ribosylimidazole)-4-acetate

Dates

Last modified: 04-14-2024

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